Synthetic Yield: 4,5- vs. 5,6-Difluoroisatin
In the patent-reported synthesis starting from 3,4-difluoroaniline, the reaction produces a mixture of 5,6-difluoro- and 4,5-difluoro-3-thiomethyloxindoles, which upon further conversion yield 5,6-difluoroisatin in 31% yield and 4,5-difluoroisatin in only 4% yield . This 7.75-fold yield disadvantage directly translates to substantially higher manufacturing cost and reduced commercial availability of the 4,5-isomer relative to the 5,6-isomer.
| Evidence Dimension | Synthetic yield from 3,4-difluoroaniline via thiomethyloxindole intermediate |
|---|---|
| Target Compound Data | 4% isolated yield |
| Comparator Or Baseline | 5,6-Difluoroisatin: 31% isolated yield |
| Quantified Difference | 7.75-fold lower yield (4% vs 31%) |
| Conditions | Multi-step synthesis: t-butylhypochlorite, ethyl thiomethylacetate, N-chlorosuccinimide, HgO/BF₃·Et₂O; chromatography purification on silica gel (1% isopropyl alcohol:chloroform); as described in US5441955 |
Why This Matters
The 4% yield makes 4,5-difluoroisatin the yield-limiting regioisomer, directly impacting procurement cost, lead time, and scalability decisions for any project requiring multigram quantities.
